molecular formula C4H13ClO4P+ B12061686 Tetrakis(hydroxymethyl)phosphanium;hydrochloride

Tetrakis(hydroxymethyl)phosphanium;hydrochloride

Cat. No.: B12061686
M. Wt: 191.57 g/mol
InChI Key: AKXUUJCMWZFYMV-UHFFFAOYSA-N
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Description

Tetrakis(hydroxymethyl)phosphonium chloride is an organophosphorus compound with the chemical formula C4H12ClO4P. It is a white, water-soluble salt that has significant applications in various industries. This compound is primarily used as a precursor to fire-retardant materials and as a microbiocide in commercial and industrial water systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(hydroxymethyl)phosphonium chloride can be synthesized with high yield by treating phosphine (PH3) with formaldehyde (H2C=O) in the presence of hydrochloric acid (HCl). The reaction proceeds as follows : [ \text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{HCl} \rightarrow [\text{P}(\text{CH}_2\text{OH})_4]\text{Cl} ]

Industrial Production Methods: In industrial settings, the production of tetrakis(hydroxymethyl)phosphonium chloride involves similar reaction conditions but on a larger scale. The process ensures high purity and yield, making it suitable for commercial applications .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reducing Agents: Sodium hydroxide (NaOH) is commonly used for reduction reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness: Tetrakis(hydroxymethyl)phosphonium chloride is unique due to its multifunctional nature. It serves as a precursor to various compounds, acts as a microbiocide, and is used in diverse applications ranging from textiles to biomedical research. Its ability to form stable hydrogels and its antimicrobial properties make it particularly valuable in scientific and industrial contexts .

Properties

Molecular Formula

C4H13ClO4P+

Molecular Weight

191.57 g/mol

IUPAC Name

tetrakis(hydroxymethyl)phosphanium;hydrochloride

InChI

InChI=1S/C4H12O4P.ClH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;

InChI Key

AKXUUJCMWZFYMV-UHFFFAOYSA-N

Canonical SMILES

C(O)[P+](CO)(CO)CO.Cl

Origin of Product

United States

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